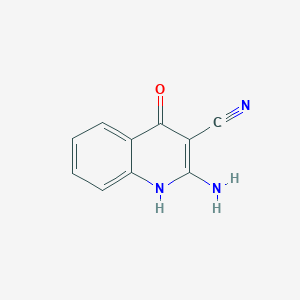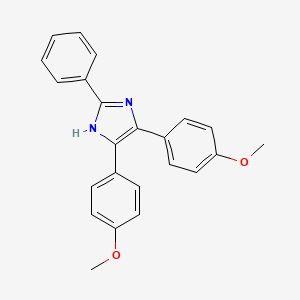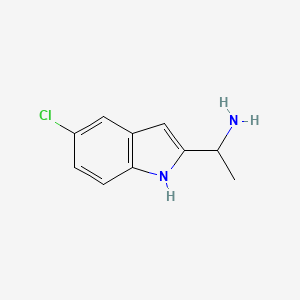
2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3-cyano-4-hydroxyquinoline typically involves the reaction of isatoic anhydrides with malononitrile in a reaction-inert solvent in the presence of a base . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods: Industrial production of 2-amino-3-cyano-4-hydroxyquinoline follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production process.
化学反応の分析
Types of Reactions: 2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different derivatives.
Substitution: The amino and hydroxy groups in the compound make it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
科学的研究の応用
2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a valuable candidate for drug development.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-amino-3-cyano-4-hydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes in microorganisms and cancer cells. Its ability to form stable complexes with metal ions also contributes to its biological activity.
類似化合物との比較
2-Amino-4-oxo-1,4-dihydroquinoline-3-carbonitrile: Known for its diverse biological activities.
2-Amino-4-hydroxyquinoline: Similar structure but lacks the cyano group, resulting in different chemical properties.
3-Cyano-4-hydroxyquinoline: Lacks the amino group, affecting its reactivity and biological activity.
Uniqueness: this compound is unique due to the presence of both amino and cyano groups, which enhance its reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry.
特性
分子式 |
C10H7N3O |
|---|---|
分子量 |
185.18 g/mol |
IUPAC名 |
2-amino-4-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C10H7N3O/c11-5-7-9(14)6-3-1-2-4-8(6)13-10(7)12/h1-4H,(H3,12,13,14) |
InChIキー |
USKBIWBLJHCVOP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(N2)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(3aS,4S,6aR)-2-benzyloctahydrocyclopenta[c]pyrrol-4-ol](/img/structure/B8773532.png)

![Ethyl 7-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B8773562.png)
